molecular formula C20H17N3O2S B2759446 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide CAS No. 850930-26-6

2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide

Cat. No.: B2759446
CAS No.: 850930-26-6
M. Wt: 363.44
InChI Key: FYKKYUBHPOHTEX-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-a]pyridin-3-YL]acetamide is a synthetic small molecule featuring a distinctive molecular architecture that combines an imidazo[1,2-a]pyridine core with thiophene and 4-methoxyphenyl acetamide substituents. This specific structure suggests potential for diverse research applications, particularly in the fields of medicinal chemistry and chemical biology. The imidazopyridine scaffold is a recognized pharmacophore in drug discovery, often associated with biological activity across various targets . The presence of the thiophene and methoxyphenyl groups further enhances the compound's complexity, making it a valuable intermediate or lead compound for developing novel therapeutic agents. Researchers can utilize this compound in high-throughput screening campaigns to identify new bioactive molecules, in structure-activity relationship (SAR) studies to optimize potency and selectivity, and as a chemical probe to investigate specific biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-25-15-9-7-14(8-10-15)13-18(24)22-20-19(16-5-4-12-26-16)21-17-6-2-3-11-23(17)20/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKKYUBHPOHTEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydro derivatives of the imidazo[1,2-a]pyridine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits several notable biological activities:

Anticancer Properties

Studies have shown that derivatives of imidazopyridine compounds demonstrate selective cytotoxicity towards various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit the growth of human cancer cells while sparing normal cells. The mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antimicrobial agents .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease progression. For example, it has been suggested that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the applications of this compound in drug development:

  • Case Study 1 : A study investigated the anticancer effects of imidazopyridine derivatives in vitro and in vivo models. The results indicated significant tumor reduction in treated groups compared to controls, suggesting potential for further development as an anticancer agent .
  • Case Study 2 : Another study focused on the antimicrobial properties of the compound against resistant strains of bacteria. The findings demonstrated effective inhibition at low concentrations, supporting its use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the imidazo[1,2-a]pyridine-acetamide backbone but differ in substituents, leading to varied physicochemical and pharmacological profiles:

Compound Name / ID Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 2-Thiophene, 4-methoxyphenyl N/A N/A ~379.44 (calculated) -
5h 4-Methoxyphenyl, 6-chloropyridin-3-yl 81 108–110 ~414.87
5f 4-Chlorophenyl, 6-chloropyridin-3-yl 72 215–217 ~433.30
27 4-Methoxyphenyl, 4-cyanophenyl 46 N/A 340.39
51 4-Chlorophenyl, triazole-chlorophenyl 90 N/A ~520.37
SL 83-0912 4-Chlorophenyl, N-(2-hydroxypropyl)-N-propyl N/A N/A 444.35

Key Observations :

  • Substituent Diversity: The target compound’s thiophene group distinguishes it from chlorophenyl (5f, 5h) or cyanophenyl (27) analogs. Thiophene’s electron-rich nature may enhance π-π stacking compared to halogens .
  • Acetamide Modifications : Compound 5h and SL 83-0912 demonstrate how alkylation (e.g., hydroxypropyl in SL 83-0912) or chloro-substitution (5f) impacts solubility and pharmacokinetics . The target compound’s unmodified acetamide may face metabolic challenges, as similar groups in other analogs led to unfavorable pharmacokinetics .

Physicochemical Properties

  • Melting Points : Analogs with halogen substituents (e.g., 5f, 5g) exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas 5h’s methoxy group reduces melting point (108–110°C) . The target compound’s thiophene group may further lower melting points compared to chloro analogs.

Pharmacological Considerations

  • Kinase Inhibition Potential: Compound 27 () and triazole-containing 51 () show that aryl substitutions enhance interactions with hydrophobic kinase pockets. The target compound’s thiophene may mimic such interactions but with reduced metabolic liabilities compared to chlorophenyl groups .
  • Pharmacokinetic Challenges : highlights that unmodified acetamide groups (e.g., in compound 15) often suffer from poor bioavailability. The target compound’s 4-methoxyphenyl group could mitigate this by slowing oxidative metabolism .

Biological Activity

The compound 2-(4-Methoxyphenyl)-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and cancer treatment. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for the compound is C23H24N4O2SC_{23}H_{24}N_{4}O_{2}S, with a molecular weight of 396.54 g/mol. It features a complex structure that includes an imidazopyridine core, which is known for its diverse biological activities. The presence of the 4-methoxyphenyl group and the thiophen-2-yl moiety contributes to its pharmacological profile.

Neuropharmacological Effects

Recent studies have highlighted the compound's potential as a selective modulator of the GABAA_A receptor. A notable investigation involved the synthesis and pharmacological evaluation of related compounds, demonstrating significant binding affinity to the δ-subunit-containing GABAA_A receptors. The effective concentration (EC50_{50}) values for these interactions were reported as follows:

Receptor TypeEC50_{50} (μM)
α1β2δ3.68
α4β2δ2.91
α6β2δ2.25

These findings suggest that the compound may act as a positive allosteric modulator (PAM) at these receptors, potentially influencing anxiety and seizure disorders .

Anticancer Activity

In addition to its neuropharmacological properties, research has indicated that derivatives of imidazopyridine compounds exhibit promising anticancer activity. For instance, studies have shown that similar compounds can induce cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer effects of several analogs related to our compound against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicated that some derivatives exhibited IC50_{50} values in the low micromolar range, demonstrating significant cytotoxicity:

CompoundCell LineIC50_{50} (μM)
Derivative AU-8715
Derivative BMDA-MB-23120

This data underscores the potential of these compounds in cancer therapy .

Neuroprotective Effects

Another study investigated the neuroprotective effects of related compounds in models of neurodegenerative diseases. The findings suggested that these compounds could inhibit sphingomyelinase activity, which is implicated in Alzheimer’s disease pathology. By reducing exosome release from neurons, these compounds may offer a novel therapeutic approach for neurodegenerative conditions .

Q & A

Q. Critical parameters :

  • Temperature control during cyclization (60–100°C) to avoid side reactions.
  • Solvent purity (e.g., anhydrous DMF) for coupling steps.
  • Reaction monitoring via TLC or HPLC to ensure intermediate purity .

Advanced: How can low yields in the final acetamide coupling step be addressed?

Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

  • Catalyst optimization : Use coupling agents like HATU or EDCI to activate the carboxyl group .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 100°C, 30 min) .
  • Solvent screening : Test polar solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product .

Basic: What spectroscopic techniques are essential for structural confirmation?

Answer:

  • 1H/13C NMR : Identify protons on the methoxyphenyl (δ 3.8 ppm for OCH₃), imidazo[1,2-a]pyridine (δ 7.5–8.5 ppm), and thiophene (δ 6.8–7.2 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹) .

Advanced: How can researchers resolve contradictory bioactivity data across in vitro assays?

Answer:
Contradictions may arise from assay conditions or impurity interference. Methodological solutions:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1–100 μM) .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., deacetylated derivatives) that may skew results .
  • Target specificity : Perform kinase inhibition profiling or receptor-binding assays to confirm selectivity .

Basic: What in vitro models are suitable for preliminary bioactivity screening?

Answer:

  • Cancer cell lines : Test cytotoxicity in MCF-7 (breast) or A549 (lung) cells via MTT assays .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
  • Antimicrobial activity : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains in broth microdilution assays .

Advanced: How can computational methods guide SAR studies for this compound?

Answer:

  • Molecular docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using descriptors like logP or polar surface area .
  • DFT calculations : Optimize geometry and calculate electrostatic potential maps to rationalize reactivity .

Table 1: Structural Analogs and Comparative Bioactivity

Compound NameCore StructureKey ModificationsBioactivity (IC₅₀)Reference
Target CompoundImidazo[1,2-a]pyridine + Thiophene4-Methoxyphenyl acetamideUnder investigationN/A
N-(4-acetylphenyl)-... [Analog A]Thieno[2,3-d]pyrimidineOxadiazole substituentAnticancer (1.2 μM, MCF-7)
Thienopyrimidine Derivative BThienopyrimidineSimpler acetamide chainAntiviral (EC₅₀ = 5.8 μM)
Triazolopyridazine Derivative CTriazolopyridazinePyridin-3-yl groupKinase inhibition (IC₅₀ = 0.3 μM)

Advanced: What strategies mitigate metabolic instability in preclinical studies?

Answer:

  • Prodrug design : Mask the acetamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
  • Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .
  • Structural tweaks : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .

Basic: How is purity validated for this compound in pharmacological assays?

Answer:

  • HPLC : Use a C18 column (ACN/water gradient) to achieve ≥95% purity .
  • Elemental analysis : Match calculated vs. observed C, H, N values (<0.4% error) .
  • Melting point : Confirm consistency with literature (e.g., 180–185°C) .

Advanced: How can crystallography resolve ambiguities in stereochemistry?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., ethanol/water) and analyze to determine absolute configuration .
  • Powder XRD : Compare experimental patterns with simulated data from Mercury software .

Basic: What are the storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at -20°C in airtight, light-protected vials .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid freeze-thaw cycles .

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